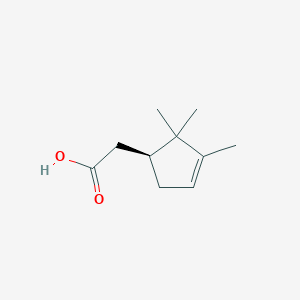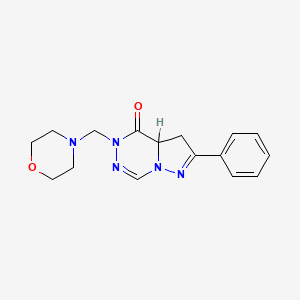
3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one” is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Formation of the triazine ring: This involves the reaction of the pyrazole intermediate with cyanamide or its derivatives under acidic or basic conditions.
Introduction of the morpholinylmethyl group: This step involves the alkylation of the triazine ring with morpholine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one” can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrazolo-triazine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting various intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their diverse biological activities.
Triazolo[1,5-a]pyrimidines: Studied for their potential therapeutic applications.
Imidazo[1,2-a]pyridines: Investigated for their antimicrobial and anticancer properties.
Uniqueness
“3,3a-Dihydro-5-(4-morpholinylmethyl)-2-phenylpyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one” is unique due to its specific structural features, such as the presence of the morpholinylmethyl group and the combination of pyrazolo and triazine rings. These structural elements contribute to its distinct chemical and biological properties.
Properties
CAS No. |
148680-58-4 |
|---|---|
Molecular Formula |
C16H19N5O2 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
5-(morpholin-4-ylmethyl)-2-phenyl-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C16H19N5O2/c22-16-15-10-14(13-4-2-1-3-5-13)18-20(15)11-17-21(16)12-19-6-8-23-9-7-19/h1-5,11,15H,6-10,12H2 |
InChI Key |
GGMWJOSNTDLSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=O)C3CC(=NN3C=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



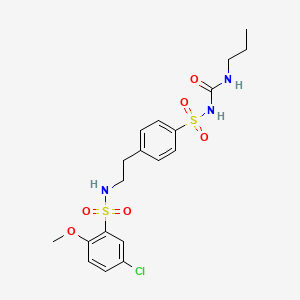
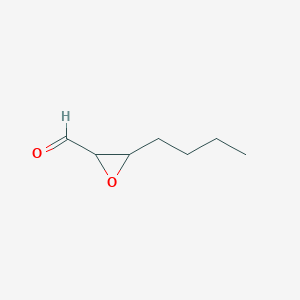
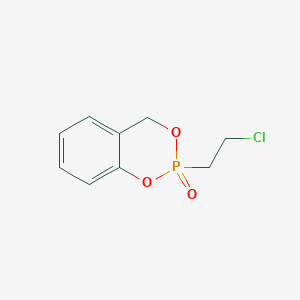
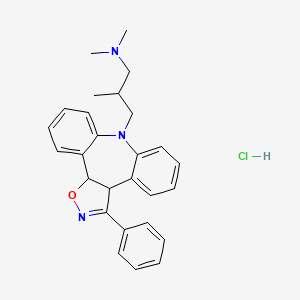
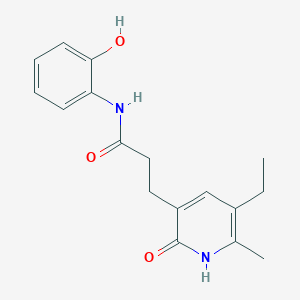
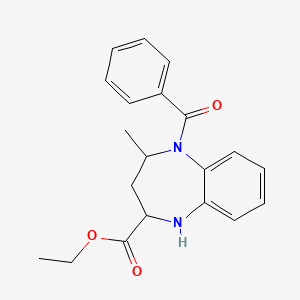
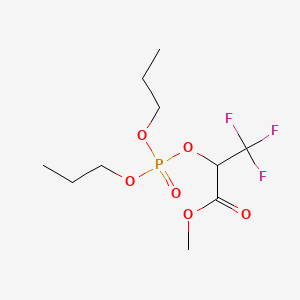
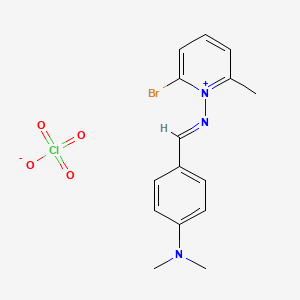
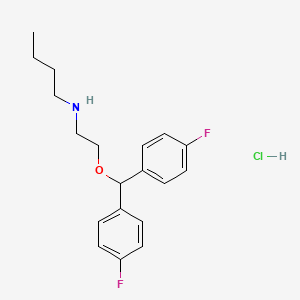
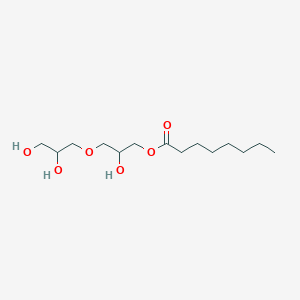

![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
